4-Methylbenzenediazonium
Overview
Description
4-Methylbenzenediazonium is an organic compound with the molecular formula C7H7N2. It is a diazonium salt derived from 4-methylaniline. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzenediazonium can be synthesized through the diazotization of 4-methylaniline. The process involves the reaction of 4-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{4-Methylaniline} + \text{Sodium Nitrite} + \text{Hydrochloric Acid} \rightarrow \text{this compound Chloride} + \text{Water} ]
Industrial Production Methods: In industrial settings, the preparation of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the low temperatures required for the stability of the diazonium salt .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzenediazonium undergoes various types of chemical reactions, including:
Reduction: It can be reduced to 4-methylbenzene (toluene) using hypophosphorous acid and water.
Substitution: It can undergo nucleophilic substitution reactions to form phenols, ethers, and halides.
Coupling Reactions: It can couple with activated aromatic compounds to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions:
Reduction: Hypophosphorous acid and water.
Substitution: Water, alcohols, and halides under acidic conditions.
Coupling: Aromatic compounds with electron-donating groups under basic conditions.
Major Products Formed:
Reduction: 4-Methylbenzene (Toluene)
Substitution: 4-Methylphenol (p-Cresol)
Coupling: Azo compounds
Scientific Research Applications
4-Methylbenzenediazonium has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important for coloring textiles, food, and cosmetics.
Biology: It is used in the labeling of biomolecules for detection and imaging purposes.
Industry: It is used in the production of pigments, polymers, and other materials.
Mechanism of Action
The mechanism of action of 4-methylbenzenediazonium involves the formation of reactive intermediates, such as aryl cations, during its reactions. These intermediates can undergo various transformations, leading to the formation of different products. For example, in the reduction reaction, the diazonium group is replaced by a hydrogen atom, resulting in the formation of toluene .
Comparison with Similar Compounds
4-Methoxybenzenediazonium: Similar in structure but contains a methoxy group instead of a methyl group.
4-Sulfobenzenediazonium: Contains a sulfonic acid group, making it more water-soluble.
Uniqueness: 4-Methylbenzenediazonium is unique due to its specific reactivity and the types of products it forms. Its methyl group provides distinct electronic properties compared to other diazonium salts, influencing its reactivity and the stability of the intermediates formed during reactions .
Properties
IUPAC Name |
4-methylbenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYMLCYZEMSNBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32066-79-8 (sulfate (1:1) salt), 38258-26-3 (sulfate (2:1) salt), 459-44-9 (tetrafluoroborate salt) | |
Record name | 4-Methylbenzenediazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60206203 | |
Record name | 4-Methylbenzenediazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57573-52-1 | |
Record name | 4-Methylbenzenediazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzenediazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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